methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate
CAS No.: 1397006-99-3
Cat. No.: VC4589209
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1397006-99-3 |
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Molecular Formula | C16H19N3O3 |
Molecular Weight | 301.346 |
IUPAC Name | methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate |
Standard InChI | InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20) |
Standard InChI Key | JSZGGIXQCNHMAJ-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a three-component architecture:
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Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, contributing to its basicity and hydrogen-bonding capabilities .
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Propanoate backbone: A methyl ester group at the terminal carbon, enhancing lipophilicity and metabolic stability .
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3-Phenylpropanamido side chain: A phenyl group connected via a propanamide linkage, enabling hydrophobic interactions and potential target binding .
The imidazole ring adopts a planar conformation, as observed in crystallographic studies of related compounds . Intramolecular hydrogen bonds between the amide NH and ester carbonyl oxygen may stabilize the molecule’s tertiary structure .
Physicochemical Properties
Key properties derived from experimental and computational data include:
Property | Value | Source |
---|---|---|
Melting Point | 152–154°C | |
Boiling Point | 595.4±50.0°C at 760 mmHg | |
Density | 1.2±0.1 g/cm³ | |
LogP (Partition Coefficient) | 1.85 (predicted) | |
Solubility | Low aqueous solubility (<1 mg/mL) |
The compound’s low solubility in water (attributed to the phenyl and methyl ester groups) suggests formulation challenges for biological applications .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes are proposed based on analogous compounds:
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Amide coupling: Reacting methyl 3-(1H-imidazol-4-yl)-2-aminopropanoate with 3-phenylpropanoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .
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Condensation: Utilizing a Ugi four-component reaction between imidazole-4-carbaldehyde, methyl isocyanoacetate, 3-phenylpropanoic acid, and an amine .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Insights
Although no crystal structure exists for the compound, related imidazole-propanamido salts exhibit:
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Intramolecular H-bonds: O—H⋯O and N—H⋯O interactions stabilizing conformation .
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π-π stacking: Centroid distances of 3.71 Å between aromatic systems .
Spectroscopic Fingerprints
Technique | Key Signals |
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¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, imidazole), δ 7.25–7.40 (m, 5H, phenyl), δ 3.65 (s, 3H, OCH₃) |
IR (KBr) | 3280 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |
Future Directions and Research Gaps
Priority Investigations
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In vitro screening: Antiproliferative assays against NCI-60 cancer cell lines.
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ADMET profiling: Hepatic microsomal stability and CYP inhibition potential.
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Formulation studies: Nanoencapsulation to improve aqueous solubility .
Synthetic Innovations
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